molecular formula C24H19N3O4 B2774639 2-((3-(3,4-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)methyl)benzonitrile CAS No. 899922-65-7

2-((3-(3,4-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)methyl)benzonitrile

Cat. No. B2774639
CAS RN: 899922-65-7
M. Wt: 413.433
InChI Key: VJPWXPRRHYWPNH-UHFFFAOYSA-N
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Description

This compound is a quinazolinone derivative with a benzonitrile group attached. Quinazolinones are a class of organic compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects . The presence of the 3,4-dimethoxyphenyl group suggests that this compound might have additional properties, as methoxy groups can influence the biological activity of a molecule .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the quinazolinone core, with the 3,4-dimethoxyphenyl and benzonitrile groups attached. These groups would likely influence the compound’s physical and chemical properties, as well as its biological activity .


Chemical Reactions Analysis

As a quinazolinone derivative, this compound might undergo reactions typical for this class of compounds, such as nucleophilic substitution or addition reactions at the carbonyl groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the quinazolinone core, the 3,4-dimethoxyphenyl group, and the benzonitrile group would likely make this compound relatively polar and potentially bioactive .

Scientific Research Applications

Antitumor Activity

Quinazolinone derivatives have been extensively studied for their antitumor properties. A study highlighted the synthesis and evaluation of novel 3-benzyl-substituted-4(3H)-quinazolinones, demonstrating significant broad-spectrum antitumor activity. These compounds were found to be more potent than the positive control, 5-FU, indicating their potential in cancer therapy (Ibrahim A. Al-Suwaidan et al., 2016).

Molecular Docking Study

The same study also conducted molecular docking to understand the interaction of these compounds with the ATP binding site of EGFR-TK, showing a binding mode similar to erlotinib. This suggests their mechanism of action could be through the inhibition of EGFR-TK, providing a pathway for developing targeted cancer therapies (Ibrahim A. Al-Suwaidan et al., 2016).

Chemical Synthesis

Research into the synthesis of related quinazolinone compounds provides insights into the versatility of these molecules. For example, studies on the alkylation of 2-substituted 4,4-diphenyl-3,4-dihydroquinazolines indicate methods for functionalizing these compounds, which could be applied in creating derivatives with specific biological activities (Elena V. Gromachevskaya et al., 2017).

Isoquinoline Derivatives Synthesis

The compound's structural similarity to isoquinolines allows for the exploration of synthetic methodologies that could be applicable to its derivatives. Research into the synthesis of dioxyline and other 6,7-dimethoxyisoquinolines through a modified Ritter reaction demonstrates the chemical reactivity and potential pathways for modifying the core structure of related compounds (V. G. Brovchenko et al., 1992).

Safety and Hazards

The safety and hazards of this compound would depend on its specific properties and biological activities. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activities. This could potentially lead to the development of new pharmaceuticals or other useful compounds .

properties

IUPAC Name

2-[[3-(3,4-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]methyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O4/c1-30-21-12-11-18(13-22(21)31-2)27-23(28)19-9-5-6-10-20(19)26(24(27)29)15-17-8-4-3-7-16(17)14-25/h3-13H,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJPWXPRRHYWPNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-(3,4-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)methyl)benzonitrile

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